3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Overview
Description
3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a unique arrangement of pyrazole, pyridazine, piperazine, and pyridine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available starting materialsThe piperazine and pyridine rings are then incorporated through additional substitution and condensation reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antibacterial, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile
- 3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-thioacetohydrazide
- 3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carboxamide
Uniqueness
3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its specific arrangement of heterocyclic rings, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable target for further research and development .
Properties
Molecular Formula |
C17H16N8 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C17H16N8/c18-13-14-15(3-1-6-19-14)23-9-11-24(12-10-23)16-4-5-17(22-21-16)25-8-2-7-20-25/h1-8H,9-12H2 |
InChI Key |
QYNCRLGTPCFEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(N=CC=C2)C#N)C3=NN=C(C=C3)N4C=CC=N4 |
Origin of Product |
United States |
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